molecular formula C5H3NO4 B1626034 3-Nitrofuran-2-carbaldehyde CAS No. 65019-14-9

3-Nitrofuran-2-carbaldehyde

Cat. No.: B1626034
CAS No.: 65019-14-9
M. Wt: 141.08 g/mol
InChI Key: XPEJRQSXLRKGBZ-UHFFFAOYSA-N
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Description

3-Nitrofuran-2-carbaldehyde is a chemical compound belonging to the class of nitrofurans, which are derivatives of furan containing a nitro group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both the nitro and aldehyde functional groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrofuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This method yields this compound with a moderate yield . Another method involves the hydrolysis of (5-nitrofuran-2-yl)methanediyl diacetate, which is synthesized by nitration of furfural .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of nitrating agents and reaction conditions is crucial to ensure the efficiency and safety of the industrial process .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Nitrofuran-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitrofuran-2-carbaldehyde and its derivatives involves the reduction of the nitro group to reactive intermediates. These intermediates can interact with various cellular components, leading to the inhibition of essential biological processes such as DNA, RNA, and protein synthesis. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial activity .

Comparison with Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 2-Acetyl-5-nitrofuran
  • Methyl 5-nitrofuran-2-carboxylate

Comparison: 3-Nitrofuran-2-carbaldehyde is unique due to the position of the nitro group on the furan ring, which influences its reactivity and the types of reactions it can undergo. Compared to 5-Nitrofuran-2-carbaldehyde, it has different electronic properties and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3-nitrofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4/c7-3-5-4(6(8)9)1-2-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEJRQSXLRKGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494911
Record name 3-Nitrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65019-14-9
Record name 3-Nitrofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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